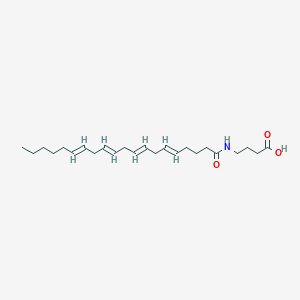
N-ArachidonylGABA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ArachidonylGABA typically involves the acylation of gamma-aminobutyric acid with arachidonic acid. This reaction can be facilitated using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-ArachidonylGABA can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the arachidonic acid moiety to single bonds.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroperoxides, while reduction can produce saturated derivatives of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the properties and reactions of N-acyl amino acids.
Industry: While industrial applications are less explored, the compound’s bioactive properties could be harnessed in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
N-ArachidonylGABA exerts its effects primarily through interactions with gamma-aminobutyric acid receptors and other molecular targets in the nervous system. It has been shown to modulate neurotransmitter release and influence various signaling pathways involved in neuroprotection and inflammation . The compound’s ability to enhance cerebral blood flow and reduce neuronal damage under ischemic conditions highlights its potential as a neuroprotective agent .
Comparison with Similar Compounds
Similar Compounds
N-Arachidonoyl glycine: Another N-acyl amino acid with similar bioactive properties.
N-Arachidonoyl dopamine: Known for its role in modulating neurotransmission and neuroprotection.
N-Arachidonoyl serine: Exhibits anti-inflammatory and neuroprotective effects.
Uniqueness
N-ArachidonylGABA is unique due to its specific combination of arachidonic acid and gamma-aminobutyric acid, which allows it to interact with both gamma-aminobutyric acid receptors and other lipid signaling pathways. This dual interaction enhances its potential as a modulator of synaptic transmission and neuroprotection, distinguishing it from other N-acyl amino acids .
Properties
Molecular Formula |
C24H39NO3 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
4-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
JKUDIEXTAYKJNX-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















